molecular formula C14H20BrNO3 B099133 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol CAS No. 17199-22-3

2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol

Cat. No. B099133
CAS RN: 17199-22-3
M. Wt: 330.22 g/mol
InChI Key: RBDIWJZVNYIEMU-UHFFFAOYSA-N
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Description

2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, also known as bronopol, is a white crystalline powder that is widely used as a preservative in various industries, including cosmetics, pharmaceuticals, and personal care products. Bronopol is a halogenated phenol that has been shown to have antimicrobial properties, making it an effective preservative in many different applications.

Mechanism Of Action

Bronopol acts as a bacteriostatic agent, meaning it inhibits the growth of microorganisms. It does this by disrupting the cell membrane of the microorganism, leading to leakage of the cell contents and ultimately cell death. Bronopol has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and yeasts.

Biochemical And Physiological Effects

Bronopol has been shown to have low toxicity in humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to have some potential for skin irritation and sensitization, particularly in individuals with sensitive skin.

Advantages And Limitations For Lab Experiments

Bronopol is a widely used preservative in lab experiments due to its broad-spectrum antimicrobial activity and low toxicity. However, it is important to note that 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol can interfere with some assays, particularly those that rely on bacterial growth. In addition, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol can be sensitive to pH and temperature changes, which can affect its efficacy as a preservative.

Future Directions

There are several potential future directions for research on 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, particularly in the field of water treatment. Finally, there is a need for further research on the potential health effects of 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, particularly in individuals with sensitive skin.

Synthesis Methods

Bronopol can be synthesized through a reaction between 2-bromo-4-nitrophenol and 1,1,3,3-tetramethylbutylamine in the presence of a base. The reaction takes place in an organic solvent, typically toluene or xylene, and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain pure 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol.

Scientific Research Applications

Bronopol has been extensively studied for its antimicrobial properties and is commonly used as a preservative in various industries. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and yeasts. In addition to its use as a preservative, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol has also been studied for its potential as a biocide in water treatment applications.

properties

CAS RN

17199-22-3

Product Name

2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

2-bromo-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C14H20BrNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3

InChI Key

RBDIWJZVNYIEMU-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]

Other CAS RN

17199-22-3

synonyms

2-BROMO-6-NITRO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL

Origin of Product

United States

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